N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of fused heterocyclic compound . These types of compounds often exhibit interesting biological activities and are the subject of ongoing research .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized via aromatic nucleophilic substitution . This involves reacting a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound likely involves a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of fused heterocyclic compound . These types of structures often contain numerous C-N and N-N bonds, which can contribute to their potential as energetic materials .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities : The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives and their analogs is a significant area of research due to their potential biological activities. These compounds are often evaluated for their antiproliferative, antimicrobial, and insecticidal properties. For instance, studies have explored the synthesis of various heterocycles incorporating a thiadiazole moiety and evaluated their insecticidal effectiveness against specific pests, indicating their potential utility in agricultural science and pest management (Fadda et al., 2017). Similarly, the antimicrobial activities of thienopyrimidine derivatives highlight the chemical class's relevance in developing new therapeutic agents (Bhuiyan et al., 2006).
Chemical Synthesis and Modification : The chemical versatility of [1,2,4]triazolo[4,3-b]pyridazine derivatives allows for their modification into various biologically active molecules. Research efforts often focus on synthesizing novel compounds with potential antitumor, antimicrobial, and antiproliferative activities by altering their chemical structures to enhance their efficacy and specificity. For example, the synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activities demonstrate the ongoing interest in leveraging these chemical frameworks for drug development (Hassneen & Abdallah, 2003).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, indicating a wide range of potential molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[2-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S/c1-16-13-17(2)24(18(3)14-16)27-22(32)15-34-23-10-9-20-28-29-21(31(20)30-23)11-12-26-25(33)19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDZTKXCGQIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.